molecular formula C19H19ClN2O2 B2507126 2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide CAS No. 924219-40-9

2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B2507126
CAS No.: 924219-40-9
M. Wt: 342.82
InChI Key: MSZWASJIPMGWPH-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1H-indole-3-carbaldehyde and 4-methoxyphenylacetic acid.

    Formation of Intermediate: The intermediate is formed by reacting 1H-indole-3-carbaldehyde with 4-methoxyphenylacetic acid in the presence of a suitable catalyst under controlled conditions.

    Chlorination: The intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Acetylation: The final step involves the acetylation of the chlorinated intermediate with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-indole-3-carbaldehyde
  • 4-methoxyphenylacetic acid
  • 2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide

Uniqueness

2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. The presence of both the indole and methoxyphenyl moieties in the same molecule enhances its versatility and effectiveness in various scientific research applications.

Properties

IUPAC Name

2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-24-14-8-6-13(7-9-14)16(11-22-19(23)10-20)17-12-21-18-5-3-2-4-15(17)18/h2-9,12,16,21H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZWASJIPMGWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)CCl)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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